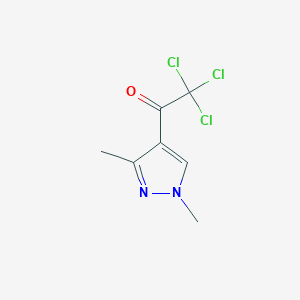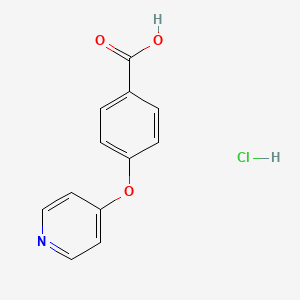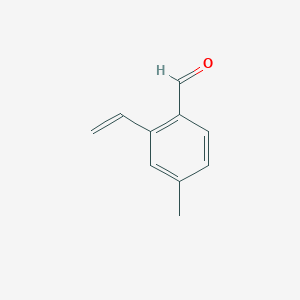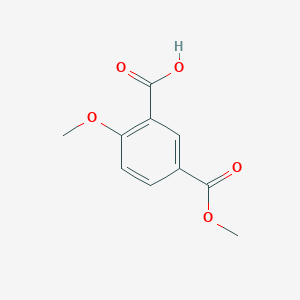
2-Methoxy-5-(methoxycarbonyl)benzoic acid
Vue d'ensemble
Description
2-Methoxy-5-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C10H10O5 . It has an average mass of 210.183 Da and a monoisotopic mass of 210.052826 Da . It is also known by other names such as 1,3-Benzenedicarboxylic acid, 4-methoxy-, 1-methyl ester .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-(methoxycarbonyl)benzoic acid is 1S/C10H10O5/c1-14-8-4-3-6 (10 (13)15-2)5-7 (8)9 (11)12/h3-5H,1-2H3, (H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the methoxy and methoxycarbonyl groups on the benzene ring.Physical And Chemical Properties Analysis
2-Methoxy-5-(methoxycarbonyl)benzoic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Matrix Additive in Mass Spectrometry
2-Methoxy-5-(methoxycarbonyl)benzoic acid is used as a matrix additive to enhance the electrical conductivity of the matrix crystal during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application is crucial for improving the accuracy and efficiency of mass spectrometry analysis .
Synthesis of Urolithin Derivatives
This compound is suitable for use in synthesizing urolithin derivatives, which are compounds of interest due to their potential health benefits and implications in treating various diseases .
Organic Synthesis
The compound may be used in organic synthesis processes to create various chemical structures, such as substituted aminobenzacridines and dibenzothiepin derivatives .
Safety and Hazards
The compound is associated with some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methoxy-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-3-6(10(13)15-2)5-7(8)9(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPAIKJBQLCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(methoxycarbonyl)benzoic acid | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

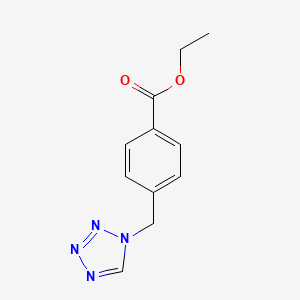
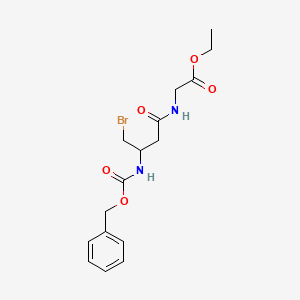
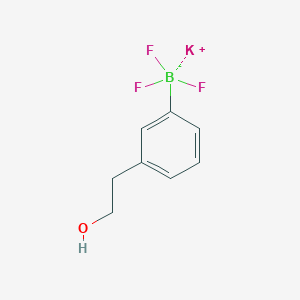
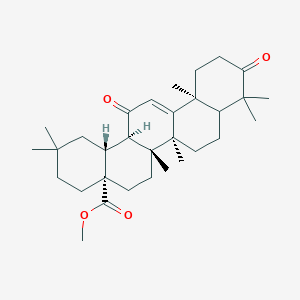
![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
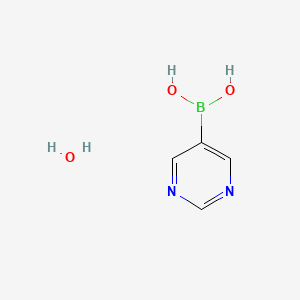
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
